Welcome to the BenchChem Online Store!
molecular formula C2H8N2O2S B1206381 N,N'-Dimethylsulfamide CAS No. 22504-72-9

N,N'-Dimethylsulfamide

Cat. No. B1206381
M. Wt: 124.17 g/mol
InChI Key: SQNVFBHILRFQJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07456167B2

Procedure details

5H-Indolo[2,1-a][2]benzazepine-10-carboxamide, 13-cyclohexyl-N-[(dimethylamino)sulfonyl]-6,7-dihydro-3-methoxy-6-(4-morpholinylsulfonyl)-. To a solution of 5H-indolo[2,1-a][2]benzazepine-10-carboxylic acid, 13-cyclohexyl-6,7-dihydro-3-methoxy-6-(4-morpholinylsulfonyl)-(45 mg, 0.084 mmol) in CH2Cl2 (1.0 mL) was added 2M oxalyl chloride (0.20 mL) in CH2Cl2. This solution was stirred at 22° C. for 2 hr and concentrated under reduced pressure. The resulting yellow oil was redissolved in CH2Cl2 (1.0 mL); BEMP (0.10 mL, 0.33 mmol) and dimethylsulfamide (42 mg, 0.33 mmol) were added. The resulting mixture was allowed to stir at 22° C. for 6 hr. 1M HCl (15 mL) was added and the aqueous layer was extracted with CHCl3 (2×20 mL). The organic phase was concentrated under reduced pressure. This oil was purified by reverse-phase prep HPLC to afford the title compound (34 mg, 64%) as a yellow paste. MS m/z 645 (MH+). Two rotomers present in NMR. 1H NMR (300 MHz, CDCl3) δ ppm 1.26 (m, 1H), 1.32-1.49 (m, 2H), 1.64 (m, 1H), 1.78 (m, 2H), 1.88-2.10 (m, 4H), 2.89 (m, 1H), 2.97-3.15 (m, 9H), 3.36 (m, 2.6H), 3.45 (m, 1.4H), 3.66-3.81 (m, 4H), 3.92 (d, 3H), 3.96 (m, 0.65H), 4.07 (m, 0.35H), 4.72 (m, 0.35H), 4.97 (d, J=15 Hz, 0.65H), 6.92 (m, 0.65H), 6.97 (m, 1.35H), 7.33-7.47 (m, 2H), 7.87 (m, 1H), 7.99 (m, 1H), 8.55 (broad s, 1H).
Name
5H-Indolo[2,1-a][2]benzazepine-10-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5H-indolo[2,1-a][2]benzazepine-10-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Three
Quantity
42 mg
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Four
Yield
64%

Identifiers

REACTION_CXSMILES
C1C2[C:10]3=[CH:12]C4C=CC(C(N)=O)=[CH:17][C:18]=4[N:9]3C=CCC=2C=CC=1.C1C2C3=CC4C=C[C:37]([C:40](O)=O)=CC=4N3C=CCC=2C=CC=1.C(Cl)(=O)C(Cl)=[O:45].CCN(P1(N(C)CCCN1C)=NC(C)(C)C)CC.CN[S:69](NC)(=[O:71])=[O:70].Cl>C(Cl)Cl>[CH:37]([S:69]([N:9]1[CH2:10][CH2:12][O:45][CH2:17][CH2:18]1)(=[O:71])=[O:70])=[CH2:40]

Inputs

Step One
Name
5H-Indolo[2,1-a][2]benzazepine-10-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2CC=CN3C(C21)=CC=2C=CC(=CC23)C(=O)N
Step Two
Name
5H-indolo[2,1-a][2]benzazepine-10-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2CC=CN3C(C21)=CC=2C=CC(=CC23)C(=O)O
Name
Quantity
0.2 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0.1 mL
Type
reactant
Smiles
CCN(CC)P1(=NC(C)(C)C)N(CCCN1C)C
Name
Quantity
42 mg
Type
reactant
Smiles
CNS(=O)(=O)NC
Step Four
Name
Quantity
15 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
This solution was stirred at 22° C. for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting yellow oil was redissolved in CH2Cl2 (1.0 mL)
STIRRING
Type
STIRRING
Details
to stir at 22° C. for 6 hr
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CHCl3 (2×20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
This oil was purified by reverse-phase prep HPLC

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=C)S(=O)(=O)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 34 mg
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.